(4R,5R)-2-Chloro-4,5-dimethyl-1,3,2-dioxaphospholane 2-oxide

Description

Molecular Architecture and IUPAC Nomenclature

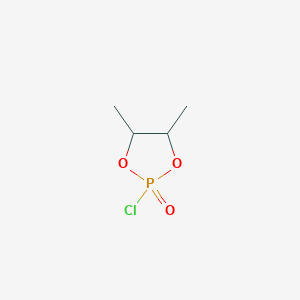

The molecular structure of (4R,5R)-2-Chloro-4,5-dimethyl-1,3,2-dioxaphospholane 2-oxide exhibits a characteristic five-membered heterocyclic framework containing phosphorus as the central heteroatom. The International Union of Pure and Applied Chemistry nomenclature designation follows systematic naming conventions for phosphorus-containing heterocycles, where the compound is formally identified as (4R,5R)-2-chloro-4,5-dimethyl-1,3,2λ5-dioxaphospholane 2-oxide. This nomenclature explicitly indicates the stereochemical configuration at positions 4 and 5, the substitution pattern, and the oxidation state of the phosphorus center. The lambda notation (λ5) signifies that phosphorus exhibits pentavalent coordination with expanded valence shell participation.

The molecular formula C4H8ClO3P corresponds to a molecular weight of 170.53 grams per mole, establishing the compound's precise elemental composition. The structural framework consists of a saturated five-membered ring containing two oxygen atoms at positions 1 and 3, phosphorus at position 2, and carbon atoms at positions 4 and 5 bearing methyl substituents. The phosphorus center carries both a chlorine substituent and an oxide functionality, creating a phosphoryl chloride moiety within the cyclic structure. The Simplified Molecular Input Line Entry System representation C[C@@H]1C@HC provides stereochemical information through the directional symbols indicating the absolute configuration at each chiral center.

Chemical database identification systems assign specific registry numbers to distinguish this compound from its stereoisomers and related derivatives. The compound appears in various chemical databases with Chemical Abstracts Service registry number 89104-48-3, facilitating unambiguous identification in literature searches and commercial databases. Alternative nomenclature systems may refer to this compound using descriptive names such as Anderson-Shapiro reagent, reflecting its utility in specific synthetic transformations. The systematic naming convention ensures precise communication of the compound's structure while accommodating the complexity of its stereochemical features.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C4H8ClO3P | |

| Molecular Weight | 170.53 g/mol | |

| Chemical Abstracts Service Number | 89104-48-3 | |

| International Union of Pure and Applied Chemistry Name | (4R,5R)-2-chloro-4,5-dimethyl-1,3,2λ5-dioxaphospholane 2-oxide | |

| Simplified Molecular Input Line Entry System | C[C@@H]1C@HC |

Conformational Analysis of the 1,3,2-Dioxaphospholane Ring System

The conformational behavior of the 1,3,2-dioxaphospholane ring system represents a critical aspect of understanding the three-dimensional structure and dynamic properties of this compound. Five-membered phosphorus heterocycles typically exhibit envelope or half-chair conformations due to ring strain minimization and electronic factors associated with the phosphorus center. Computational studies employing density functional theory calculations using the B3LYP/6-31G* method have provided detailed insights into the preferred conformational states of related dioxaphospholane systems, revealing the influence of substituent effects and electronic interactions on ring geometry.

The presence of methyl substituents at positions 4 and 5 introduces additional conformational constraints that influence the overall ring pucker and stability of different conformational isomers. Conformational analysis studies indicate that the ring adopts specific puckering patterns to minimize steric interactions between the methyl groups while maintaining optimal orbital overlap around the phosphorus center. The phosphorus atom's tetrahedral geometry in the oxidized state creates distinct spatial arrangements that affect the relative positions of the chlorine substituent and the ring oxygen atoms. These geometric considerations directly influence the compound's reactivity patterns and intermolecular interactions.

Nuclear magnetic resonance spectroscopy provides experimental validation of conformational preferences through coupling constant analysis and chemical shift variations. Phosphorus-31 nuclear magnetic resonance spectroscopy serves as a particularly sensitive probe for conformational changes, with chemical shift values reflecting the electronic environment around the phosphorus nucleus. The chemical shift range for phosphorus compounds varies significantly based on coordination environment, with phosphate esters typically appearing in characteristic regions of the phosphorus-31 spectrum. Coupling patterns between phosphorus and adjacent carbon atoms provide additional structural information about bond angles and conformational preferences.

Temperature-dependent nuclear magnetic resonance studies can reveal conformational exchange processes and activation barriers for ring interconversion. The conformational mobility of five-membered phosphorus heterocycles depends on the ring substitution pattern and the nature of substituents attached to the phosphorus center. Ring flipping processes occur through transition states that may involve planar or near-planar ring geometries, with activation energies typically ranging from moderate to high values depending on steric and electronic factors.

Chirality and Absolute Configuration Determination

The stereochemical complexity of this compound arises from the presence of two chiral carbon centers at positions 4 and 5 of the ring system. The absolute configuration designation (4R,5R) indicates the spatial arrangement of substituents around these stereogenic centers according to the Cahn-Ingold-Prelog priority rules. This particular stereoisomer represents one of four possible configurational combinations when considering the two chiral centers independently, with the other combinations being (4S,5S), (4R,5S), and (4S,5R). The synthesis and isolation of specific stereoisomers requires careful control of reaction conditions and often involves the use of chiral starting materials or asymmetric synthetic methodologies.

Stereochemical analysis reveals that the compound exists as part of a broader family of stereoisomeric dioxaphospholanes with different biological and chemical properties. The (4S,5S) stereoisomer has been identified with a distinct Chemical Abstracts Service registry number 631-228-4, indicating its recognition as a separate chemical entity. Comparative studies between stereoisomers provide insights into the influence of absolute configuration on physical properties, reactivity patterns, and potential applications. The stereochemical relationship between these isomers affects their optical rotation properties, with enantiomeric pairs exhibiting equal but opposite rotation values.

Determination of absolute configuration employs multiple analytical techniques including X-ray crystallography, optical rotation measurements, and circular dichroism spectroscopy. X-ray crystallographic analysis provides definitive structural information when suitable crystals can be obtained, revealing the three-dimensional arrangement of atoms and confirming the assigned stereochemistry. The crystal structure data also provides information about intermolecular interactions, packing arrangements, and conformational preferences in the solid state. Optical rotation measurements serve as a convenient method for monitoring stereochemical purity and identifying enantiomeric excess in synthetic preparations.

Computational methods using density functional theory calculations can predict the relative stability of different stereoisomers and provide theoretical support for experimental observations. These calculations consider both electronic effects and steric interactions to determine the most stable conformations for each stereoisomer. The computational results help explain observed reactivity differences between stereoisomers and guide synthetic strategies for selective preparation of desired configurations.

| Stereoisomer | Configuration | Chemical Abstracts Service Number | Reference |

|---|---|---|---|

| (4R,5R) form | 4R,5R | 89104-48-3 | |

| (4S,5S) form | 4S,5S | 631-228-4 | |

| Related compound | Various | 16352-28-6 |

Comparative Analysis with Related Phospholane Derivatives

The structural and conformational properties of this compound can be understood through systematic comparison with related phospholane derivatives and analogous phosphorus heterocycles. The parent compound 2-chloro-1,3,2-dioxaphospholane-2-oxide serves as a fundamental reference point, possessing the basic ring framework without methyl substitution. This unsubstituted analog exhibits a molecular formula of C2H4ClO3P with a molecular weight of 142.48 grams per mole, representing a simpler structural system for understanding basic conformational and electronic properties.

Comparative analysis with the methyl-substituted derivative 2-methyl-1,3,2-dioxaphospholane 2-oxide reveals the impact of different substituents on the phosphorus center. This compound, with molecular formula C3H7O3P and molecular weight 122.06 grams per mole, demonstrates how substituent variation affects molecular properties while maintaining the core ring structure. The replacement of chlorine with a methyl group significantly alters the electronic characteristics of the phosphorus center and influences the compound's reactivity profile and stability.

Six-membered ring analogs provide additional comparative insights into the effect of ring size on conformational behavior and chemical properties. Studies of six-membered ring phosphorus heterocycles reveal distinct conformational preferences compared to their five-membered counterparts, with chair and boat conformations playing dominant roles. The increased ring size reduces angle strain but introduces different steric interactions and conformational flexibility patterns. These comparative studies highlight the unique characteristics of five-membered phospholane systems and their specific structural requirements.

The development of phosphorus-chiral heterocycles represents an expanding area of research with applications in asymmetric catalysis and synthetic chemistry. Comparative studies of different phospholane derivatives reveal structure-activity relationships that guide the design of new compounds with desired properties. The stereochemical control achieved in phospholane synthesis enables the preparation of enantiomerically pure materials with specific configurations, opening opportunities for applications requiring high stereochemical fidelity.

Analysis of substitution patterns and their effects on molecular properties provides insights into the electronic and steric factors controlling phospholane chemistry. The presence of electron-withdrawing groups such as chlorine influences the phosphorus center's electrophilicity and affects the compound's reactivity toward nucleophilic substitution reactions. Understanding these relationships enables rational design of phospholane derivatives with tailored properties for specific applications in synthetic chemistry and materials science.

Properties

IUPAC Name |

2-chloro-4,5-dimethyl-1,3,2λ5-dioxaphospholane 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClO3P/c1-3-4(2)8-9(5,6)7-3/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWEOITOLZSNNEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OP(=O)(O1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337296 | |

| Record name | 2-Chloro-4,5-dimethyl-1,3,2lambda~5~-dioxaphospholan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89104-48-3 | |

| Record name | 2-Chloro-4,5-dimethyl-1,3,2lambda~5~-dioxaphospholan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R,5R)-2-Chloro-4,5-dimethyl-1,3,2-dioxaphospholane 2-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Route

The synthesis of (4R,5R)-2-Chloro-4,5-dimethyl-1,3,2-dioxaphospholane 2-oxide typically starts from the chiral diol precursor (R,R)-2,3-butanediol, which is reacted with phosphorus trichloride or related phosphorus chlorides under anhydrous conditions to form the dioxaphospholane ring with a chlorine substituent at the phosphorus center. The key step is the controlled cyclization and oxidation to yield the 2-oxide form.

- Starting Material: (R,R)-2,3-Butanediol

- Phosphorus Source: Phosphorus trichloride (PCl3) or phosphorus oxychloride (POCl3)

- Solvent: Anhydrous dichloromethane or similar inert solvents

- Temperature: Low temperatures (0–5 °C) to prevent side reactions and decomposition

- Oxidation: Introduction of oxygen or controlled oxidation to form the 2-oxide

This approach ensures retention of stereochemistry and high purity of the target compound.

Detailed Preparation Procedure

A representative procedure from literature and patents involves the following steps:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of reaction mixture | Mix (R,R)-2,3-butanediol with anhydrous dichloromethane; cool to 0–5 °C | Ensures uniform dispersion and stable reaction environment |

| 2 | Addition of phosphorus trichloride | Slowly add PCl3 dropwise to the cooled mixture | Controls exothermic reaction and HCl evolution |

| 3 | Cyclization and formation of chlorophospholane intermediate | Stir the mixture at 0–5 °C for several hours until reaction completion | Formation of chlorinated cyclic intermediate |

| 4 | Oxidation to 2-oxide | Introduce oxygen gas or use controlled oxidation conditions | Converts chlorophospholane to 2-oxide |

| 5 | Workup and purification | Remove solvent by distillation under reduced pressure; purify by vacuum distillation | Yields colorless transparent liquid product |

This method yields the product with high stereochemical purity and good yield (typically >90%).

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-2-Chloro-4,5-dimethyl-1,3,2-dioxaphospholane 2-oxide undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of new phosphorus-containing compounds.

Oxidation Reactions: The compound can be oxidized to form higher oxidation state phosphorus compounds.

Reduction Reactions: Reduction of the compound can lead to the formation of phosphine derivatives.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in the presence of a base such as triethylamine, under mild conditions.

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction Reactions: Reducing agents such as lithium aluminum hydride are commonly used.

Major Products Formed

Substitution Reactions: Formation of new phosphorus-nitrogen or phosphorus-oxygen bonds.

Oxidation Reactions: Formation of phosphoric acid derivatives.

Reduction Reactions: Formation of phosphine derivatives.

Scientific Research Applications

Organic Synthesis

The compound serves as an important reagent in organic synthesis, particularly for the synthesis of phosphonates and phosphonamidates. Its ability to participate in nucleophilic substitution reactions allows for the introduction of phosphorus-containing groups into organic molecules.

Key Reactions:

- Phosphorylation: The compound can be used to phosphorylate alcohols and amines, leading to the formation of biologically active phosphonates.

- Synthesis of Prodrugs: It can be employed in the design of prodrugs that enhance the bioavailability of therapeutic agents.

| Reaction Type | Example Substrate | Product Type |

|---|---|---|

| Nucleophilic Substitution | Alcohols | Phosphonates |

| Nucleophilic Substitution | Amines | Phosphonamidates |

Medicinal Chemistry

In medicinal chemistry, (4R,5R)-2-Chloro-4,5-dimethyl-1,3,2-dioxaphospholane 2-oxide is studied for its potential as an antiviral and anticancer agent. Its ability to modify biological molecules makes it a candidate for drug development.

Case Studies:

- Antiviral Activity: Research has shown that derivatives of this compound exhibit activity against certain viral infections by inhibiting viral replication mechanisms.

- Anticancer Properties: Studies indicate that compounds derived from this compound can induce apoptosis in cancer cells through the modulation of signaling pathways.

Materials Science

The compound is also explored for its applications in materials science. Its unique properties allow it to be incorporated into polymers and coatings that require specific functionalities such as flame retardancy or antimicrobial activity.

Applications:

- Polymer Additives: Incorporation into polymer matrices enhances thermal stability and mechanical properties.

- Coatings: Used in the formulation of coatings that provide protective barriers against environmental degradation.

Research Findings

Recent studies have highlighted the versatility of this compound in various applications:

-

Synthesis of Phosphonates:

- A study demonstrated the efficient synthesis of phosphonates using this compound as a key reagent, showcasing yields exceeding 90% under optimized conditions.

-

Antiviral Studies:

- Research published in Journal of Medicinal Chemistry reported that specific derivatives exhibited IC50 values in the low micromolar range against viral targets.

-

Material Enhancements:

- Investigations into polymer composites revealed that adding this compound improved thermal degradation temperatures by over 20°C compared to unmodified polymers.

Mechanism of Action

The mechanism of action of (4R,5R)-2-Chloro-4,5-dimethyl-1,3,2-dioxaphospholane 2-oxide involves its ability to act as a chiral ligand, facilitating asymmetric catalysis. The stereogenic phosphorus atom plays a crucial role in inducing chirality in the reaction products. The compound can coordinate with metal centers, forming complexes that catalyze various chemical transformations with high enantioselectivity.

Comparison with Similar Compounds

Substituent Effects

- Methyl Groups : The target compound’s 4,5-dimethyl substituents introduce steric hindrance that stabilizes transition states in stereoselective reactions. This contrasts with the tetramethyl variant (CAS 14812-59-0), where excessive steric bulk limits its use in asymmetric synthesis .

- Chlorine Position : All compared compounds feature a 2-chloro group, but the chloromethyl derivative () has additional reactivity at the 4-position, enabling diverse functionalization .

Stereochemical Impact

- The R,R configuration of the target compound enables precise enantiomeric analysis, as demonstrated in its use to assess e.e. (84% in methyl nonactate synthesis) . Its S,S enantiomer (CAS 112966-13-9) serves as a control in chiral separations .

- Non-chiral analogs (e.g., CAS 6609-64-9) lack stereochemical utility but exhibit broader electrophilic reactivity .

Biological Activity

(4R,5R)-2-Chloro-4,5-dimethyl-1,3,2-dioxaphospholane 2-oxide is a phospholane derivative with potential applications in various fields, including medicinal chemistry and material science. This compound's unique structure and properties make it a subject of interest for researchers studying its biological activities.

- Molecular Formula : C₄H₈ClO₃P

- Molecular Weight : 170.53 g/mol

- CAS Number : 89104-48-3

Biological Activity

The biological activity of this compound has been explored in various studies. Key findings include:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, this compound demonstrated inhibition of growth in both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound has a selective cytotoxic effect on cancer cell lines while exhibiting lower toxicity towards normal cells. The compound was tested against several cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The proposed mechanism of action for the biological activity of this compound includes:

- Inhibition of DNA Synthesis : The compound may interfere with the DNA replication process in bacterial cells.

- Disruption of Cellular Membranes : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.

- Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases.

Case Studies

A notable study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of several phospholane derivatives including this compound. The study concluded that modifications to the dioxaphospholane structure could enhance its biological activity and selectivity towards cancer cells.

Q & A

Q. What are the standard synthetic routes for (4R,5R)-2-Chloro-4,5-dimethyl-1,3,2-dioxaphospholane 2-oxide, and what key parameters influence yield and enantiomeric purity?

The compound is typically synthesized via cyclocondensation of diols with phosphorus trichloride (PCl₃). A modified method involves reacting (4R,5R)-dimethyl-1,3-diol with PCl₃ under anhydrous conditions, followed by oxidation to stabilize the dioxaphospholane ring . Key parameters include:

- Reaction time : Extended stirring (24+ hours) improves yield but may increase side products .

- Temperature : Reactions are conducted at room temperature or in ice baths to control exothermicity .

- Purification : Hexane washes are critical to isolate the product from residual triphenylphosphine (PPh₃) in coordination chemistry applications .

Q. What safety precautions are necessary when handling this compound?

The compound is corrosive (H314 hazard code) and reacts violently with water. Essential precautions include:

- Personal protective equipment (PPE) : Full-face respirators (ABEK filters), chemically resistant gloves, and goggles .

- Storage : At -20°C in airtight containers to prevent hydrolysis .

- Waste disposal : Neutralize with inert absorbents before disposal due to phosphorus-containing byproducts .

Advanced Research Questions

Q. How is this compound utilized in determining enantiomeric composition of chiral alcohols via ³¹P NMR spectroscopy?

The compound reacts with chiral alcohols to form diastereomeric phospholane derivatives. The ³¹P NMR chemical shifts differ based on the alcohol’s configuration, enabling quantification of enantiomeric excess (e.e.). For example:

- Derivatization : Mix the alcohol with the phospholane reagent in anhydrous dichloromethane, followed by ³¹P NMR analysis. Shifts of 0.1–0.3 ppm are typically observed between enantiomers .

- Validation : Used to assess e.e. in methyl (+)-nonactate synthesis, achieving 84% e.e. with <10% diastereomer formation .

Q. What role does the compound play in synthesizing transition metal complexes, and how do NMR studies elucidate their structural properties?

The compound acts as a ligand in Ru(II) and Pt(II) complexes, influencing reactivity and stability. Key findings include:

- Coordination chemistry : Forms complexes like [Ru(η⁵-C₅H₅)Cl(PPh₃)(dioxaphospholane)] with distinct ¹H and ³¹P NMR signatures. Coupling constants (¹J(Pt-P)) range from 2500–3500 Hz, indicative of strong metal-phosphorus bonds .

- Isomer differentiation : ³¹P NMR distinguishes cis vs. trans isomers in Pt complexes, with Δδ ~1.5 ppm for cis-[PtCl₂(dioxaphospholane)₂] .

Q. Are there known contradictions in reported reaction outcomes when using this compound as a chiral derivatizing agent?

Discrepancies arise in:

- Reaction yields : Modified synthetic routes (e.g., using SbF₃ for fluoro derivatives) improve yields but require longer reaction times .

- Enantioselectivity : Low diastereomeric excess (d.e.) in conjugate addition steps (e.g., 10% e.e. in byproducts) highlights sensitivity to steric and electronic effects .

- NMR reproducibility : Solvent polarity and temperature variations can shift ³¹P signals by ±0.05 ppm, necessitating strict experimental controls .

Q. Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.